molecular formula C18H18N2OS B5837110 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5837110
M. Wt: 310.4 g/mol
InChI Key: FATVVGHPRYQWTC-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of benzothieno pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the modulation of various molecular targets such as ion channels, enzymes, and receptors.
Biochemical and physiological effects:
Studies have shown that 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have neuroprotective effects, which can help protect neurons from damage. Furthermore, it has been shown to have analgesic effects, which can help reduce pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse pharmacological effects make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could explore its potential as an antiviral agent, with preliminary studies showing its ability to inhibit viral replication. Furthermore, the development of novel synthetic methods for the production of this compound could improve its accessibility for scientific research.
In conclusion, 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a promising compound with diverse pharmacological effects. Its potential as a lead compound for the development of new drugs makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminobenzothiophene with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as ethanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth. Additionally, it has been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an anticonvulsant agent, with studies showing its ability to reduce seizures in animal models.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-6-8-13(9-7-12)10-20-11-19-17-16(18(20)21)14-4-2-3-5-15(14)22-17/h6-9,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATVVGHPRYQWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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